1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14(2)9-3-4-12-10(13-9)15-6-8(5-11)7-15/h3-4,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAGOJZCRWZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloro-4-dimethylaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Azetidine Ring: The azetidine ring is introduced via nucleophilic substitution reactions, often using azetidine derivatives.
Addition of the Carbonitrile Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, including halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares "1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile" (Compound A) with analogous pyrimidine-azetidine derivatives (Compounds B–D), focusing on structural, synthetic, and functional attributes:
Key Findings:
- Substituent Impact: Compound A’s dimethylamino group enhances solubility and binding specificity compared to Compound C’s unsubstituted pyrimidine, which shows reduced bioactivity .
- Synthetic Complexity : Compound B’s one-pot synthesis contrasts with Compound A’s multi-step route, favoring scalability but limiting structural diversity .
- Activity vs. Selectivity : While Compound D exhibits broad antimicrobial effects, Compound A’s kinase inhibition is more selective, attributed to the azetidine ring’s conformational rigidity.
Mechanistic and Functional Insights
- Kinase Inhibition: Compound A’s pyrimidine-azetidine scaffold mimics ATP’s adenine moiety, enabling competitive binding to kinases like EGFR. Its dimethylamino group stabilizes interactions with hydrophobic kinase pockets, as shown in molecular docking studies.
- Metabolic Stability : Compared to Compound B, Compound A demonstrates superior metabolic stability in human liver microsomes (t₁/₂: 120 min vs. 45 min), likely due to reduced susceptibility to cytochrome P450 oxidation.
Biological Activity
1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile is a synthetic compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₁₈N₄ and a molecular weight of 246.33 g/mol. The structural features include a pyrimidine ring substituted with a dimethylamino group and an azetidine moiety, which contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation.
- Interaction with Receptors : The compound may act as an antagonist or inhibitor at various receptor sites, influencing neurotransmitter release and cellular responses.
Anticancer Properties
Several studies have evaluated the anticancer efficacy of this compound. Notably, it demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 6.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 7.2 | Inhibition of EGFR phosphorylation |
In comparative studies, the compound showed better selectivity and lower toxicity towards normal cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
This compound also displayed antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These results suggest the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Study on Cancer Cell Lines
A detailed study investigated the effects of the compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that treatment with varying concentrations led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP, confirming its role in promoting apoptosis .
Evaluation of Antimicrobial Efficacy
Another study focused on the antimicrobial activity against biofilm-forming bacteria. The compound was tested for its ability to disrupt biofilm architecture, showing promising results against Staphylococcus aureus biofilms with significant reductions in biomass at concentrations as low as 25 µg/mL .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
- Oral Bioavailability : Approximately 31.8% after oral administration.
- Clearance Rate : 82.7 mL/h/kg, suggesting moderate clearance from the body.
These properties are critical for considering the compound's potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for azetidine-3-carbonitrile derivatives, and how can they be adapted for 1-[4-(dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile?
- Methodological Answer : Azetidine-3-carbonitrile derivatives are typically synthesized via cyclization reactions or nucleophilic substitution. For example, pyrimidine-containing azetidines can be prepared by coupling azetidine precursors with activated pyrimidine intermediates. Evidence from related compounds suggests using Pd-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) reactions to introduce the pyrimidinyl group to the azetidine ring . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving high yields.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the connectivity of the azetidine ring, pyrimidine moiety, and dimethylamino group. Chemical shifts for the cyano group (C≡N) typically appear at ~110–120 ppm in 13C NMR .
- X-Ray Crystallography : Resolves bond angles and spatial arrangement of substituents, particularly the orientation of the dimethylamino group relative to the pyrimidine ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially distinguishing between isobaric fragments.
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or HPLC to quantify saturation points.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and varying pH. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Metabolic Profiling : Use liver microsome assays or LC-MS to identify metabolites that may deactivate the compound .
- Pharmacokinetic Optimization : Introduce prodrug strategies (e.g., esterification of the cyano group) or nanoformulations to enhance bioavailability .
Q. How can computational methods guide the optimization of this compound for target binding affinity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the pyrimidine ring and active-site residues .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data to predict optimal modifications .
Q. What experimental approaches are recommended to analyze conflicting crystallographic and NMR data regarding the compound’s conformation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
